
3,5-Dihydroxyanisole hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyanisole hydrate: . It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups and one methoxy group on a benzene ring. This compound is known for its yellow color and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyanisole hydrate can be synthesized through the methylation of phloroglucinol. The process involves dissolving anhydrous phloroglucinol in absolute methanol and cooling the solution to 18°C. Dry hydrogen chloride gas is then passed through the solution for 25 minutes, followed by refluxing the mixture for 15 minutes. After cooling, the hydrogen chloride gas is passed again for another 25 minutes. The reaction mixture is allowed to stand for 12 hours, and the solvent is removed by distillation under vacuum. The residue is then poured into water and extracted with ether .
Industrial Production Methods: The industrial production of this compound typically involves the polycondensation of phenol and formaldehyde under acidic conditions. The reaction is carried out at an appropriate temperature and reaction time to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxyanisole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chemistry: 3,5-Dihydroxyanisole hydrate is used in the synthesis of various organic compounds, including isorobustin and substituted linear and angular benzofurocoumarins .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antioxidant properties. The kinetics of its aroxyl radical-scavenging action have been studied, indicating its potential use in mitigating oxidative stress .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyanisole hydrate involves its ability to scavenge free radicals. The compound reacts with radicals such as the 5,7-diisopropyl-tocopheroxyl radical, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl groups present on the benzene ring, which donate hydrogen atoms to the radicals .
Comparison with Similar Compounds
- 3,5-Dimethoxyphenol
- 1,3,5-Trimethoxybenzene
- 2-Methylresorcinol
- Orcinol
Comparison: 3,5-Dihydroxyanisole hydrate is unique due to its specific arrangement of hydroxyl and methoxy groups on the benzene ring. This structure imparts distinct chemical properties, such as its solubility in water and its specific reactivity in oxidation and reduction reactions. Compared to similar compounds, it exhibits unique antioxidant properties, making it valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-methoxybenzene-1,3-diol;hydrate |
InChI |
InChI=1S/C7H8O3.H2O/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,8-9H,1H3;1H2 |
InChI Key |
DGXJFMOPEGSLCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


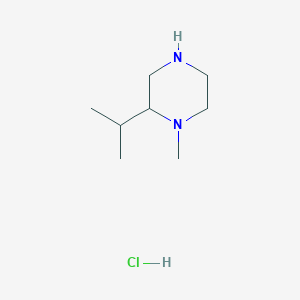
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
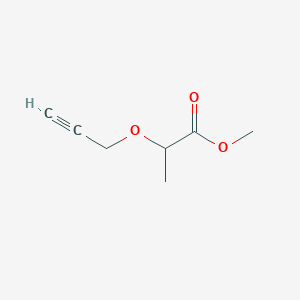
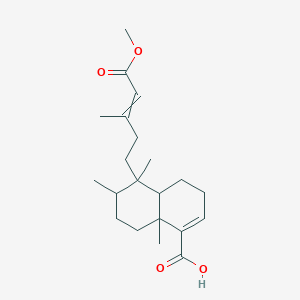
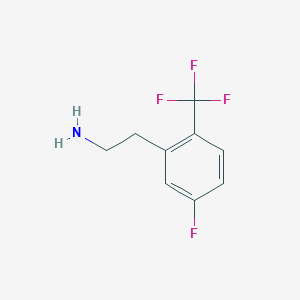
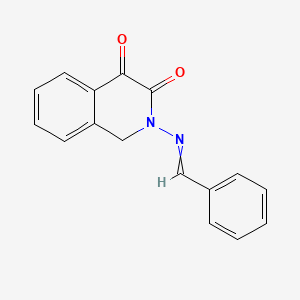
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

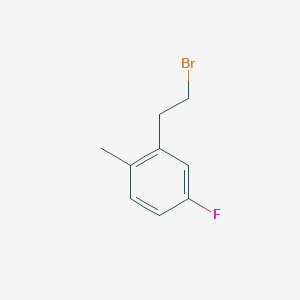
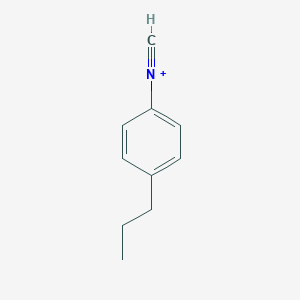
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
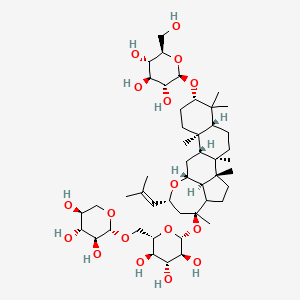
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
